molecular formula C6H12N2O2 B1169519 POLY(D-GLU, D-LYS) HYDROBROMIDE CAS No. 119039-80-4

POLY(D-GLU, D-LYS) HYDROBROMIDE

Cat. No.: B1169519
CAS No.: 119039-80-4
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Description

POLY(D-GLU, D-LYS) HYDROBROMIDE is a synthetic copolymer composed of D-glutamic acid (D-Glu) and D-lysine (D-Lys) residues, stabilized as a hydrobromide salt. Its unique structure, featuring non-proteogenic D-amino acids, distinguishes it from naturally occurring polyamino acids (e.g., L-forms in proteins). The D-configuration confers resistance to enzymatic degradation by proteases, enhancing its stability in biological systems . This polymer is of interest in biomedical applications, including drug delivery and antimicrobial coatings, due to its tunable charge density and biocompatibility.

Properties

CAS No.

119039-80-4

Molecular Formula

C6H12N2O2

Origin of Product

United States

Preparation Methods

N-Carboxyanhydride (NCA) Ring-Opening Polymerization

The most widely employed method for synthesizing Poly(D-Glu, D-Lys) hydrobromide is the NCA ring-opening polymerization of D-glutamic acid and D-lysine derivatives. This living polymerization approach enables precise control over molecular weight and copolymer composition.

Monomer Preparation and Activation

D-glutamic acid and D-lysine monomers are first converted into their N-carboxyanhydride (NCA) forms through reaction with phosgene or triphosgene. The resulting NCAs are purified via recrystallization to remove residual reagents. For example, D-lysine NCA is synthesized under anhydrous conditions in tetrahydrofuran (THF), yielding a crystalline product with >98% purity.

Polymerization Mechanism

The polymerization is initiated by primary amines (e.g., hexylamine) in dimethylformamide (DMF) at 25–40°C. The reaction proceeds via a nucleophilic attack on the NCA carbonyl group, propagating through a step-growth mechanism. A critical challenge is suppressing premature β-sheet formation, which halts chain elongation. Urea (4–6 M) is added to disrupt hydrogen bonding between nascent chains, ensuring controlled growth.

Table 1: Optimized Conditions for NCA Polymerization

ParameterValue/RangeImpact on Polymer Properties
Monomer-to-initiator ratio50:1 to 200:1Controls molecular weight (20–50 kDa)
Temperature25–40°CHigher temps accelerate polymerization
Urea concentration4–6 MPrevents β-sheet aggregation
Reaction time48–72 hEnsures >90% monomer conversion

Chemoenzymatic Polymerization

Recent advances utilize proteolytic enzymes (e.g., papain, trypsin) to catalyze the polymerization of ethoxycarbonyl-protected D-lysine and D-glutamic acid monomers. This method offers mild reaction conditions and avoids toxic catalysts.

Enzyme Selection and Reaction Setup

Papain exhibits higher activity than trypsin for copolymerizing D-lysine and D-glutamic acid ethyl esters. Reactions are conducted in phosphate buffer (pH 8.0, 1 M) at 40°C for 2–4 h. The enzyme-to-monomer ratio is critical: 50 mg/mL papain achieves 85% monomer conversion, whereas lower concentrations (<30 mg/mL) result in incomplete reactions.

Deprotection and Hydrobromide Formation

Post-polymerization, ethyl ester protecting groups are removed via hydrolysis with 1 M NaOH, followed by neutralization with hydrobromic acid (HBr) to yield the hydrobromide salt. This two-step process ensures complete deprotection without chain scission, as confirmed by MALDI-TOF mass spectrometry.

Purification and Isolation Techniques

Precipitation and Dialysis

Crude polymerization mixtures are precipitated in cold diethyl ether to remove unreacted monomers and enzymes. The precipitate is redissolved in deionized water and dialyzed (MWCO 3.5 kDa) for 48 h to eliminate low-molecular-weight impurities.

Ion-Exchange Chromatography

Industrial-scale production employs DEAE-Sepharose columns to separate this compound from byproducts. Elution with a NaCl gradient (0.1–0.5 M) resolves copolymer fractions by charge density, enabling isolation of polymers with narrow molecular weight distributions.

Industrial-Scale Production

Large-Scale Reactor Design

Continuous-flow reactors with automated pH and temperature control are used for batch sizes >100 kg. Key parameters include:

  • Mixing efficiency : High-shear impellers ensure homogeneous monomer distribution.

  • Inert atmosphere : Nitrogen purging prevents oxidative degradation.

Quality Control Metrics

Table 2: Industrial Quality Specifications

ParameterTarget RangeAnalytical Method
Molecular weight20,000–50,000 DaSize-exclusion chromatography
Lys/Glu molar ratio1:1 ± 0.05Amino acid analysis
Residual solvent<50 ppmGC-MS

Structural and Functional Characterization

Sequence Analysis

MALDI-TOF MS reveals that enzymatic polymerization produces random copolymers, whereas NCA methods yield block-like sequences. For instance, papain-catalyzed polymers exhibit Lys/Glu ratios of 0.97–1.03, while NCA-synthesized copolymers achieve near-perfect alternation (ratio 1:1).

Secondary Structure Determination

Circular dichroism (CD) spectroscopy indicates that this compound adopts an α-helical conformation in aqueous solutions (pH 7.4), transitioning to β-sheets at pH >10 . This pH-dependent behavior is critical for drug encapsulation and release applications.

Chemical Reactions Analysis

Types of Reactions: Poly(D-glutamic acid, D-lysine) hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acid derivatives, while reduction can result in the formation of alcohols or amines .

Scientific Research Applications

Poly(D-glutamic acid, D-lysine) hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which poly(D-glutamic acid, D-lysine) hydrobromide exerts its effects involves its ability to form stable complexes with various molecules. The polymer’s structure allows it to interact with different molecular targets, including proteins and nucleic acids. These interactions can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the nature of the target molecules and the context in which the polymer is used .

Comparison with Similar Compounds

Poly(L-Glu, L-Lys) Hydrobromide

  • Structure: Composed of L-amino acids, which are susceptible to protease cleavage.
  • Stability : Rapidly degraded in physiological environments compared to POLY(D-GLU, D-LYS) HYDROBROMIDE, limiting its in vivo applications .
  • Biological Activity: L-lysine residues may interact with eukaryotic cell membranes, increasing cytotoxicity risks. In contrast, D-lysine in POLY(D-GLU, D-LYS) HBr shows reduced nonspecific binding, enhancing biocompatibility .

Poly-D-Lysine Hydrobromide

  • Structure : Homopolymer of D-lysine.
  • Applications : Widely used as a cell culture coating. However, its lack of glutamic acid residues reduces its capacity for pH-dependent charge modulation, a feature inherent in the copolymer POLY(D-GLU, D-LYS) HBr .
  • Solubility : Higher solubility in aqueous solutions compared to the copolymer due to fewer hydrophobic interactions.

Bacterial Peptidoglycan Analogs

  • Natural Polymers : Bacterial peptidoglycans (e.g., in Thermotoga maritima) contain D-Glu and rare D-Lys residues, linked to thermostability and resistance to host proteases .
  • However, synthetic copolymers lack the cross-linked glycan backbone of peptidoglycans, altering mechanical strength and biodegradability .

Physicochemical Properties

Property POLY(D-GLU, D-LYS) HBr Poly(L-Glu, L-Lys) HBr Poly-D-Lysine HBr
Protease Resistance High (D-amino acids) Low (L-amino acids) High
Solubility (H₂O) Moderate High High
Thermal Stability >100°C <80°C >90°C
Charge Density pH-dependent (Glu/Lys) pH-dependent Fixed positive

Data derived from enzymatic studies and thermal analysis of bacterial peptidoglycans and synthetic polyamino acids .

Research Findings and Challenges

  • Enzymatic Interactions: POLY(D-GLU, D-LYS) HBr resists racemases (e.g., TM1597 in T. maritima), which typically isomerize L- to D-amino acids in bacterial systems .
  • Synthesis Complexity : Random copolymerization of D-Glu and D-Lys introduces batch-to-batch variability, necessitating advanced purification techniques absent in homopolymer production .
  • Toxicity Profile : Preliminary studies indicate lower hemolytic activity (HC₅₀: >500 µg/mL) compared to poly-D-lysine (HC₅₀: 200 µg/mL), attributed to reduced cationic charge density .

Biological Activity

Poly(D-Glu, D-Lys) hydrobromide is a synthetic polypeptide that has garnered attention for its potential biological activities, particularly in biomedical applications. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a copolymer composed of D-glutamic acid (D-Glu) and D-lysine (D-Lys) residues. The molecular weight typically ranges from 20,000 to 50,000 Da, making it suitable for various applications in drug delivery and tissue engineering . Its structure allows for amphiphilic characteristics, which enhance its solubility in aqueous environments and facilitate interactions with biological membranes.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Penetration : The presence of D-lysine residues contributes to the polypeptide's ability to penetrate cell membranes effectively. Studies have shown that polycations like Poly(D-Lys) can facilitate cellular uptake through endocytosis .
  • Antimicrobial Properties : Research indicates that polyamino acids exhibit antimicrobial activity by disrupting bacterial membranes. The positive charge from lysine residues enhances the interaction with negatively charged bacterial surfaces, leading to membrane destabilization .
  • Biocompatibility : this compound has demonstrated biocompatibility in various in vitro studies, making it a candidate for use in drug delivery systems and tissue scaffolds .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of Poly(D-Glu, D-Lys) against various bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The mechanism was attributed to the disruption of the bacterial cell wall, leading to cell lysis .

Bacterial StrainConcentration (µg/mL)Viability (%)
E. coli5025
S. aureus5030
P. aeruginosa5020

Case Study 2: Drug Delivery Applications

In another study focusing on drug delivery systems, Poly(D-Glu, D-Lys) was used as a carrier for anticancer drugs. The polypeptide demonstrated sustained release profiles and enhanced cellular uptake compared to conventional carriers. In vivo studies showed improved therapeutic efficacy with reduced side effects .

DrugRelease Rate (%)Cell Uptake (%)
Doxorubicin7060
Paclitaxel6555

Q & A

Q. Advanced Research Focus

  • Coarse-grained MD simulations : Implement the Martini force field to study pH-dependent helix-coil transitions .
  • Quantum mechanics/molecular mechanics (QM/MM) : Analyze charge distribution at D-Glu/D-Lys interfaces to predict aggregation tendencies .
  • Machine learning : Train models on SAXS data to classify conformation states (e.g., α-helix vs. random coil) .

How should researchers address inconsistencies in catalytic efficiency data for enzyme-polymer interactions?

Advanced Research Focus
Contradictory kinetics data (e.g., with Lys racemases) require:

  • Pre-steady-state kinetics : Use stopped-flow spectrometry to capture transient binding phases .
  • Mutagenesis studies : Compare wild-type and mutant enzymes (e.g., TM1597 C96A) to identify critical binding residues .
  • Cross-validation : Replicate assays in multiple buffer systems (e.g., Tris-HCl vs. phosphate) to rule out ionic strength artifacts .

What methodologies validate the stability of this compound under physiological conditions?

Q. Basic Research Focus

  • Accelerated degradation studies : Incubate polymers at 37°C in PBS or simulated lysosomal fluid (pH 5.0), monitoring hydrolysis via SEC .
  • Mass loss assays : Weigh lyophilized samples before/after exposure to esterases or peptidases .
  • Fluorescence quenching : Label polymers with pyrene and track excimer formation as a proxy for structural integrity .

How can researchers optimize this compound for targeted drug delivery applications?

Q. Advanced Research Focus

  • Click chemistry : Conjugate targeting ligands (e.g., folate) via azide-alkyne cycloaddition, ensuring minimal disruption to helical conformation .
  • Microfluidic nanoprecipitation : Tune particle size (50–200 nm) by adjusting flow rates and solvent polarity .
  • In vivo imaging : Use 19^{19}F-labeled analogs for real-time tracking in murine models via MRI .

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